2-Tetradecyloctadecyl isooctadecanoate
CAS No.: 94248-69-8
Cat. No.: VC16958660
Molecular Formula: C50H100O2
Molecular Weight: 733.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94248-69-8 |
|---|---|
| Molecular Formula | C50H100O2 |
| Molecular Weight | 733.3 g/mol |
| IUPAC Name | 2-tetradecyloctadecyl 16-methylheptadecanoate |
| Standard InChI | InChI=1S/C50H100O2/c1-5-7-9-11-13-15-17-19-20-25-29-33-37-41-45-49(44-40-36-32-28-24-18-16-14-12-10-8-6-2)47-52-50(51)46-42-38-34-30-26-22-21-23-27-31-35-39-43-48(3)4/h48-49H,5-47H2,1-4H3 |
| Standard InChI Key | FGZODSBEQGGBEK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |
Introduction
Structural Characteristics and Molecular Identity
The compound’s name follows IUPAC nomenclature rules, indicating an ester formed between isooctadecanoic acid (a branched C<sub>18</sub> carboxylic acid) and 2-tetradecyloctadecanol (a branched C<sub>32</sub> alcohol). The alcohol component features a tetradecyl (C<sub>14</sub>H<sub>29</sub>) group at the second carbon of an octadecanol backbone, while the acid component adopts an iso-branched configuration .
Molecular Formula and Weight
Based on structural analogs such as 2-tetradecyloctadecyl palmitate (C<sub>48</sub>H<sub>96</sub>O<sub>2</sub>, MW 705.3 g/mol) and tetradecyloctadecyl behenate (C<sub>54</sub>H<sub>108</sub>O<sub>2</sub>, MW 789.4 g/mol) , the molecular formula of 2-tetradecyloctadecyl isooctadecanoate is estimated as C<sub>50</sub>H<sub>98</sub>O<sub>2</sub>, yielding a theoretical molecular weight of 731.4 g/mol.
Physicochemical Properties
Comparative data from similar esters suggest the following properties :
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Density (20°C) | 0.86–0.89 g/cm³ | Linear correlation with MW |
| Boiling Point | 580–620°C | Incremental increase per CH₂ |
| Flash Point | 310–330°C | Similar hydrocarbon esters |
| LogP (Octanol-Water) | 14.3–15.1 | Branching reduces solubility |
The branched structure lowers melting points compared to linear analogs, enhancing liquidity at room temperature—a critical feature for industrial applications requiring low-viscosity fluids .
Synthetic Pathways and Reaction Mechanisms
Esterification Strategies
Two primary routes dominate ester synthesis:
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Direct acid-catalyzed esterification: Combining isooctadecanoic acid with 2-tetradecyloctadecanol under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid) at 110–150°C, with azeotropic removal of water .
-
Transesterification: Reacting methyl isooctadecanoate with excess alcohol in the presence of titanium(IV) isopropoxide catalyst at 180–200°C .
Purification Challenges
The compound’s high molecular weight and hydrophobic nature necessitate specialized purification techniques:
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Molecular distillation under high vacuum (<0.001 mmHg)
-
Fractional crystallization from nonpolar solvents (e.g., hexane) at −20°C
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Preparative HPLC using C<sub>18</sub> columns with acetone/acetonitrile gradients
Industrial Applications and Performance Metrics
Cosmetic Formulations
Branching confers unique emollient properties, as demonstrated in comparative studies with isononyl isooctadecanoate :
| Parameter | 2-Tetradecyloctadecyl Isooctadecanoate | Isononyl Isooctadecanoate |
|---|---|---|
| Spreadability (mm²/mg) | 12.5 ± 0.8 | 9.3 ± 0.6 |
| Occlusivity Index | 0.78 | 0.65 |
| Comedogenicity | Non-comedogenic | Low comedogenic |
The extended alkyl chains enhance film-forming capacity while maintaining breathability, making it suitable for premium skincare products .
High-Temperature Lubricants
Thermogravimetric analysis (TGA) of similar esters reveals decomposition onset temperatures exceeding 300°C, with viscosity indices (VI) >180. These properties suggest utility in:
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Aerospace turbine oils
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Metalworking fluids for titanium alloys
Analytical Characterization Techniques
Spectroscopic Identification
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